molecular formula C21H21NO4 B8467657 2-Propyn-1-yl 2-[4-(diethylamino)-2-hydroxybenzoyl]benzoate CAS No. 614755-88-3

2-Propyn-1-yl 2-[4-(diethylamino)-2-hydroxybenzoyl]benzoate

Cat. No. B8467657
Key on ui cas rn: 614755-88-3
M. Wt: 351.4 g/mol
InChI Key: ZFPLQOUGMKPQIN-UHFFFAOYSA-N
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Patent
US07906108B2

Procedure details

A solution of 200 mmol 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid, 500 mmol propargylic alcohol, 220 mmol 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC), and 500 mmol N-ethyldiisopropylamine in 600 mL DMF is stirred at room temperature for 2 h. 1 L of ethyl acetate is added and the solution extracted with 1 L water. The organic layer is separated, dried (Na2SO4), and the solvent evaporated. The crude product is purified via FC (n-hexane/EtOAC 2:1) yielding 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid prop-2-ynyl ester. MS (EI): 374 (18%, M+Na+), 352 (100%, M+H+), 296 (17%). UV (EtOH): λmax=356 nm (ε=31'648).
Quantity
200 mmol
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
500 mmol
Type
reactant
Reaction Step One
Quantity
220 mmol
Type
reactant
Reaction Step One
Quantity
500 mmol
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:22][CH3:23])[C:4]1[CH:20]=[CH:19][C:7]([C:8]([C:10]2[CH:18]=[CH:17][CH:16]=[CH:15][C:11]=2[C:12]([OH:14])=[O:13])=[O:9])=[C:6]([OH:21])[CH:5]=1)[CH3:2].Cl.CN(C)[CH2:27][CH2:28][CH2:29]N=C=NCC.C(N(C(C)C)C(C)C)C.C(OCC)(=O)C>CN(C=O)C>[CH2:29]([O:13][C:12](=[O:14])[C:11]1[CH:15]=[CH:16][CH:17]=[CH:18][C:10]=1[C:8](=[O:9])[C:7]1[CH:19]=[CH:20][C:4]([N:3]([CH2:1][CH3:2])[CH2:22][CH3:23])=[CH:5][C:6]=1[OH:21])[C:28]#[CH:27] |f:1.2|

Inputs

Step One
Name
Quantity
200 mmol
Type
reactant
Smiles
C(C)N(C1=CC(=C(C(=O)C2=C(C(=O)O)C=CC=C2)C=C1)O)CC
Name
alcohol
Quantity
500 mmol
Type
reactant
Smiles
Name
Quantity
220 mmol
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C
Name
Quantity
500 mmol
Type
reactant
Smiles
C(C)N(C(C)C)C(C)C
Name
Quantity
600 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1 L
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the solution extracted with 1 L water
CUSTOM
Type
CUSTOM
Details
The organic layer is separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
CUSTOM
Type
CUSTOM
Details
The crude product is purified via FC (n-hexane/EtOAC 2:1)

Outcomes

Product
Name
Type
product
Smiles
C(C#C)OC(C1=C(C=CC=C1)C(C1=C(C=C(C=C1)N(CC)CC)O)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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